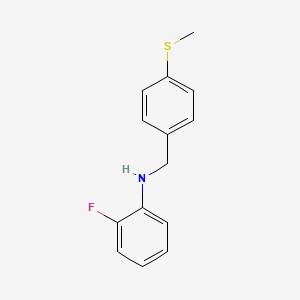

2-Fluoro-N-(4-(methylthio)benzyl)aniline

Description

Contextualization within Modern Organic Chemistry and Fluorine-Containing Aromatic Compounds

The introduction of a fluorine atom into an aromatic ring, as seen in 2-Fluoro-N-(4-(methylthio)benzyl)aniline , is a key strategy in contemporary organic synthesis. Fluorine's high electronegativity and small van der Waals radius can lead to significant alterations in the electronic properties and steric profile of a molecule. These changes can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity to biological targets through favorable electrostatic interactions. The development of selective fluorination methods has been a major focus in organic chemistry, enabling the precise installation of fluorine atoms into complex molecular architectures.

Significance of N-Arylamines and Benzylamine (B48309) Scaffolds in Chemical Research

The core structure of This compound features both an N-arylamine and a benzylamine scaffold, both of which are privileged structures in chemical and pharmaceutical research. N-arylamines are integral components of numerous dyes, polymers, and pharmaceutically active compounds. The development of efficient methods for the formation of the C-N bond in N-arylamines, such as the Buchwald-Hartwig amination, has been a landmark achievement in organic synthesis.

Similarly, the benzylamine motif is a common feature in a wide array of biologically active molecules, including neurotransmitters, hormones, and a multitude of synthetic drugs. Its presence can confer basicity and allows for a variety of interactions with biological macromolecules. The combination of these two scaffolds within a single molecule, as in the case of the title compound, offers a rich platform for further chemical exploration and the potential for diverse biological activities.

Structural Features and Nomenclature of this compound

This compound is a secondary amine that incorporates several key functional groups which dictate its chemical identity and potential reactivity.

Aniline (B41778) Moiety: The core is a 2-fluoroaniline (B146934) group. The fluorine atom is positioned ortho to the amino group, which can influence the nucleophilicity and basicity of the nitrogen atom through inductive and mesomeric effects.

Benzyl (B1604629) Group: Attached to the nitrogen is a 4-(methylthio)benzyl group. The methylthio (-SCH3) group at the para position of the benzyl ring is an electron-donating group, which can modulate the electronic properties of the entire molecule.

Secondary Amine: The nitrogen atom bridges the fluoroaniline (B8554772) and the methylthiobenzyl moieties, forming a secondary amine linkage.

The systematic IUPAC name for this compound is This compound .

| Identifier | Value |

| CAS Number | 1041519-31-6 hairuichem.com |

| Molecular Formula | C14H14FNS hairuichem.com |

| Molecular Weight | 247.33 g/mol hairuichem.com |

While detailed, experimentally verified research findings on the synthesis and properties of This compound are limited in the public domain, a potential synthetic route can be inferred from general organic chemistry principles and related literature. A plausible approach would involve the reductive amination of 4-(methylthio)benzaldehyde (B43086) with 2-fluoroaniline or a nucleophilic substitution reaction between 2-fluoroaniline and 4-(methylthio)benzyl halide.

A general synthesis for structurally similar, albeit more complex, N-benzyl anilines has been described in the patent literature, which involves the reaction of a substituted aniline with benzylamine in a solvent like dioxane prepchem.com. This suggests that a similar condensation reaction could be a viable route for the synthesis of the title compound.

The precursor, 2-Fluoro-4-(methylthio)aniline (B1322091) , is a known compound with the following properties:

| Property | Value |

| CAS Number | 76180-33-1 nih.govsigmaaldrich.com |

| Molecular Formula | C7H8FNS nih.govsigmaaldrich.com |

| Molecular Weight | 157.21 g/mol nih.govsigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

A synthetic pathway to a related precursor, 2-fluoro-4-thiocyanatoaniline (B79328) , involves the reaction of 2-fluoroaniline with sodium thiocyanate (B1210189) and bromine in methanol (B129727) prepchem.com. This thiocyanato intermediate could potentially be converted to the desired methylthio derivative.

Due to the lack of specific research on This compound , its detailed chemical properties, research findings, and applications remain to be fully elucidated and published in scientific literature. Further investigation into this molecule would be necessary to establish its specific characteristics and potential utility.

Structure

3D Structure

Properties

Molecular Formula |

C14H14FNS |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

2-fluoro-N-[(4-methylsulfanylphenyl)methyl]aniline |

InChI |

InChI=1S/C14H14FNS/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |

InChI Key |

DRPRIYGNOWIROR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro N 4 Methylthio Benzyl Aniline

Retrosynthetic Analysis and Key Strategic Disconnections

A retrosynthetic analysis of 2-Fluoro-N-(4-(methylthio)benzyl)aniline identifies the central C-N bond between the aniline (B41778) nitrogen and the benzylic carbon as the primary site for disconnection. This bond is logically formed through either an N-alkylation reaction or a reductive amination protocol.

This leads to two principal synthetic routes:

Route A: N-Alkylation. This approach disconnects the target molecule into 2-fluoro-4-(methylthio)aniline (B1322091) and a 4-(methylthio)benzyl halide (such as the bromide or chloride). The forward synthesis would then involve the reaction of the aniline with the benzyl (B1604629) halide.

Route B: Reductive Amination. This strategy disconnects the C-N bond to yield 2-fluoro-4-(methylthio)aniline and 4-(methylthio)benzaldehyde (B43086). The synthesis would proceed via the formation of an imine intermediate from these two precursors, followed by its reduction to the final secondary amine.

Both strategies rely on the availability of the key precursor, 2-fluoro-4-(methylthio)aniline, which itself can be synthesized from simpler halogenated anilines.

Precursor Synthesis and Halogenated Aniline Building Blocks

The successful synthesis of this compound is contingent upon the efficient preparation of its constituent building blocks. This section details the synthesis of the crucial aniline and benzyl halide intermediates.

Synthesis of 2-Fluoro-4-(methylthio)aniline and its Derivatives

A common method for the synthesis of 2-Fluoro-4-(methylthio)aniline involves a two-step process starting from 2-fluoroaniline (B146934). First, 2-fluoroaniline is converted to 2-fluoro-4-thiocyanatoaniline (B79328). This intermediate is then methylated to yield the desired product.

A typical procedure for the synthesis of the thiocyanato intermediate involves dissolving 2-fluoroaniline and sodium thiocyanate (B1210189) in methanol (B129727). The mixture is cooled, and a solution of bromine in methanol saturated with sodium bromide is added dropwise while maintaining a low temperature. The resulting 2-fluoro-4-thiocyanatoaniline can then be isolated by precipitation in water and filtration.

Preparation of Halogenated 2-Fluoroanilines (e.g., 2-Fluoro-4-bromaniline, 2-Fluoro-4-iodoaniline)

Halogenated 2-fluoroanilines are versatile intermediates in organic synthesis.

2-Fluoro-4-bromoaniline: This compound can be synthesized by the bromination of 2-fluoroaniline. A common method involves the dropwise addition of N-bromosuccinimide dissolved in N,N-dimethylformamide (DMF) to a solution of 4-fluoroaniline (B128567) in DMF. chemicalbook.com The product can then be extracted and purified by column chromatography. chemicalbook.com An alternative method involves treating 2-fluoroaniline with N-bromosuccinimide in methylene (B1212753) chloride at a low temperature. prepchem.com Another approach utilizes the reaction of 2-fluoroaniline with a mixture of tetrabutylammonium (B224687) bromide and bromine in an aprotic solvent. prepchem.com

2-Fluoro-4-iodoaniline (B146158): The synthesis of 2-fluoro-4-iodoaniline can be achieved by the direct iodination of 2-fluoroaniline. In a representative procedure, 2-fluoroaniline is heated with sodium bicarbonate in an aqueous solution, followed by the portion-wise addition of iodine. chemicalbook.com The product is then isolated by extraction and purified by crystallization. chemicalbook.com A patent describes a similar procedure where coarse powdered iodine is added to a stirred mixture of 2-fluoroaniline and sodium hydrogen carbonate. Another synthetic route involves the deprotection of a tert-butyl 2-fluoro-4-iodophenylcarbamate precursor using concentrated hydrochloric acid in methanol. guidechem.com Additionally, a method starting from o-fluoroiodobenzene has been reported, which involves lithiation followed by reaction with dry ice and subsequent workup. guidechem.com

Synthesis of 4-(Methylthio)benzyl Halide Intermediates

The 4-(methylthio)benzyl halide is the other key component in the N-alkylation strategy.

4-(Methylthio)benzyl chloride: This intermediate is commonly prepared from 4-(methylthio)benzyl alcohol. One method involves the slow addition of a solution of thionyl chloride in methylene chloride to a solution of the alcohol in pyridine. guidechem.com Another approach is the reaction of 4-(methylthio)benzyl alcohol with concentrated hydrochloric acid in toluene. nbinno.com

4-(Methylthio)benzyl bromide: This compound is also a viable electrophile for the N-alkylation reaction. It can be synthesized from the corresponding alcohol.

Below is a table summarizing the synthesis of key precursors:

Table 1: Synthesis of Precursors| Precursor | Starting Material(s) | Key Reagents |

|---|---|---|

| 2-Fluoro-4-thiocyanatoaniline | 2-Fluoroaniline | Sodium thiocyanate, Bromine, Methanol |

| 2-Fluoro-4-bromoaniline | 4-Fluoroaniline | N-Bromosuccinimide, DMF chemicalbook.com |

| 2-Fluoro-4-iodoaniline | 2-Fluoroaniline | Iodine, Sodium bicarbonate chemicalbook.com |

| 4-(Methylthio)benzyl chloride | 4-(Methylthio)benzyl alcohol | Thionyl chloride, Pyridine guidechem.com |

N-Alkylation and C-N Bond Formation Strategies

The final and crucial step in the synthesis of this compound is the formation of the C-N bond between the aniline and benzyl moieties.

Reductive Amination Protocols for N-Benzylation

Reductive amination is a widely used and efficient method for the formation of C-N bonds. This process involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.

In the context of synthesizing this compound, this would involve the reaction of 2-fluoro-4-(methylthio)aniline with 4-(methylthio)benzaldehyde. The reaction is typically carried out in the presence of a reducing agent. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices due to their selectivity and mild reaction conditions.

The general steps for this protocol are:

Mixing of 2-fluoro-4-(methylthio)aniline and 4-(methylthio)benzaldehyde in a suitable solvent.

Addition of a reducing agent.

Reaction monitoring until completion.

Work-up and purification of the final product.

Below is an interactive data table detailing a generalized reductive amination protocol.

Table 2: Generalized Reductive Amination Protocol

| Step | Parameter | Description |

|---|---|---|

| 1 | Reactants | 2-Fluoro-4-(methylthio)aniline, 4-(Methylthio)benzaldehyde |

| 2 | Solvent | Methanol, Ethanol, or Dichloromethane |

| 3 | Reducing Agent | Sodium borohydride, Sodium triacetoxyborohydride (B8407120) |

| 4 | Temperature | Room Temperature |

| 5 | Reaction Time | Several hours to overnight |

| 6 | Work-up | Quenching with water, extraction with an organic solvent |

| 7 | Purification | Column chromatography |

Catalytic Cross-Coupling Approaches (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a powerful and widely utilized method for the formation of carbon-nitrogen bonds, making it a highly suitable strategy for the synthesis of this compound. bristol.ac.uk This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For the synthesis of the target molecule, this would involve the coupling of 2-fluoroaniline with a 4-(methylthio)benzyl halide (e.g., 4-(methylthio)benzyl bromide or chloride). The general reaction scheme is depicted below:

Reaction Scheme:

Figure 1: General scheme for the Buchwald-Hartwig amination to synthesize this compound.

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. wuxiapptec.com

Key Components and Their Roles:

| Component | Function | Common Examples |

| Palladium Precatalyst | The active catalyst responsible for facilitating the C-N bond formation. | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | Stabilizes the palladium catalyst, influences its reactivity, and facilitates the catalytic cycle. | BINAP, Xantphos, P(t-Bu)₃ |

| Base | Activates the amine and facilitates the deprotonation steps in the catalytic cycle. | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Provides the medium for the reaction and influences solubility and reaction temperature. | Toluene, Dioxane, THF |

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. wuxiapptec.com The choice of ligand is crucial, as it can significantly impact the efficiency of these steps. For instance, bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps. researchgate.net

Optimization of the reaction conditions, including temperature, reaction time, and the stoichiometry of the reactants and catalyst, is essential for achieving high yields. acs.org The presence of the fluorine atom on the aniline ring and the methylthio group on the benzyl halide can influence the electronic properties of the substrates and may require specific adjustments to the standard protocols.

Introduction and Modification of the Methylthio Moiety

The 4-(methylthio)benzyl fragment is a crucial component of the target molecule. This moiety can either be incorporated using a pre-functionalized starting material or synthesized through various methods.

One common precursor is 4-(methylthio)benzyl alcohol, which can be converted to the corresponding benzyl halide. For instance, treatment of 4-(methylthio)benzyl alcohol with hydrochloric acid can yield 4-(methylthio)benzyl chloride. google.com

Alternatively, the methylthio group can be introduced onto a benzyl ring through nucleophilic substitution. For example, reacting a 4-(halomethyl)benzyl derivative with a methylthiolate salt (e.g., sodium thiomethoxide) would install the methylthio group.

Furthermore, the synthesis of precursors like 4-methylthiobenzaldehyde (B8764516) has been reported, which can then be reduced to the corresponding alcohol and subsequently converted to a suitable electrophile for the C-N bond formation step. google.com

In the context of the aniline fragment, a related precursor, 2-fluoro-4-(methylthio)aniline, can be synthesized. A documented method involves the thiocyanation of 2-fluoroaniline to produce 2-fluoro-4-thiocyanatoaniline, which can then be methylated. prepchem.com Using this pre-functionalized aniline in a reaction with a suitable benzylating agent would be another viable synthetic route.

General Considerations for Reaction Optimization and Yield Enhancement

Optimizing the reaction conditions is paramount for achieving high yields and purity of the final product, this compound. Several factors should be systematically investigated.

For Buchwald-Hartwig amination , a design of experiments (DoE) approach can be highly effective in identifying the optimal combination of parameters. bristol.ac.uk Key variables to consider include:

Catalyst and Ligand Choice: Screening a variety of palladium sources and phosphine ligands is often the first step. The choice can be influenced by the specific substrates. researchgate.net

Base: The strength and solubility of the base can significantly impact the reaction rate and yield. wuxiapptec.com

Solvent: The choice of solvent affects the solubility of the reactants and catalyst, as well as the reaction temperature. wuxiapptec.com

Temperature: Reactions are often run at elevated temperatures, but this needs to be balanced with potential catalyst decomposition. youtube.com

Concentration: The concentration of reactants can influence the reaction kinetics.

For nucleophilic substitution reactions , optimization strategies often focus on:

Solvent Effects: The use of polar aprotic solvents can accelerate the reaction rate. acs.orgnih.govacs.org

Base: The choice and stoichiometry of the base can be critical to deprotonate the aniline without causing side reactions.

Temperature and Reaction Time: These parameters should be monitored to ensure complete conversion without product degradation.

Leaving Group: Utilizing a more reactive leaving group (e.g., iodide or tosylate instead of chloride) can improve the reaction efficiency. nih.gov

In both synthetic approaches, purification of the final product is a critical step. Techniques such as column chromatography, recrystallization, and distillation are commonly employed to isolate the desired compound in high purity.

Reaction Mechanisms and Chemical Transformations of 2 Fluoro N 4 Methylthio Benzyl Aniline

Mechanistic Pathways of N-Alkylation and C-N Bond Formation

The formation of the central C-N bond in 2-Fluoro-N-(4-(methylthio)benzyl)aniline is a critical step in its synthesis, typically achieved through the N-alkylation of 2-fluoroaniline (B146934) with a suitable 4-(methylthio)benzyl electrophile. Several mechanistic pathways can be employed for this transformation, with the choice of method depending on factors such as starting material availability, desired yield, and reaction conditions.

One prevalent method is reductive amination , which involves the condensation of 2-fluoroaniline with 4-(methylthio)benzaldehyde (B43086) to form an intermediate imine (or Schiff base). This imine is then reduced in situ to the target secondary amine. This process avoids the direct use of potentially hazardous alkyl halides and often proceeds with high selectivity.

Another significant pathway is the "hydrogen borrowing" or "hydrogen autotransfer" mechanism. researchgate.netresearchgate.netnih.gov In this sophisticated, atom-economical process, a catalyst (often based on transition metals like iridium, ruthenium, or manganese) temporarily removes hydrogen from 4-(methylthio)benzyl alcohol to form the corresponding aldehyde in situ. nih.govnih.gov This aldehyde then condenses with 2-fluoroaniline to form the imine. The catalyst, which has stored the hydrogen, then reduces the imine to the final product, regenerating the catalyst in its original state. nih.govnih.gov The only byproduct in this elegant process is water. researchgate.net

The direct nucleophilic substitution of a 4-(methylthio)benzyl halide (e.g., chloride or bromide) with 2-fluoroaniline is also a viable, though more traditional, route. This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct and can be facilitated by heat. The mechanism follows a standard SN2 pathway where the nucleophilic nitrogen of the aniline (B41778) attacks the electrophilic benzylic carbon, displacing the halide leaving group.

| Method | Reactants | Catalyst/Reagent | Key Intermediate | Byproduct |

| Reductive Amination | 2-fluoroaniline + 4-(methylthio)benzaldehyde | Reducing agent (e.g., NaBH4, H2/Pd-C) | Imine | Water |

| Hydrogen Borrowing | 2-fluoroaniline + 4-(methylthio)benzyl alcohol | Transition metal catalyst (e.g., Ru, Ir, Mn complexes) | Imine | Water |

| Nucleophilic Substitution | 2-fluoroaniline + 4-(methylthio)benzyl halide | Base (e.g., K2CO3, Et3N) | - | Halide Salt |

Reactivity Profile of the Fluoro-Substituent on the Aniline Ring

The fluorine atom at the C2 position of the aniline ring significantly influences the ring's electronic properties and, consequently, its reactivity. It exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). researchgate.net This duality governs its behavior in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org For this reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com

The order of reactivity for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. libretexts.orgnih.gov This is because the rate-determining step is the initial attack by the nucleophile, and the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to attack. youtube.com

However, in the case of this compound, the aniline ring is substituted with a powerful electron-donating amino group (-NHR). This group strongly activates the ring towards electrophilic attack but deactivates it towards nucleophilic attack by increasing the electron density of the aromatic system. This high electron density repels incoming nucleophiles, making the formation of the required Meisenheimer complex energetically unfavorable. Therefore, despite fluorine being an excellent leaving group for SNAr, the substitution of the fluoro group on this molecule via a standard SNAr mechanism is highly unlikely under typical conditions.

| Leaving Group | Electronegativity | C-X Bond Strength (kJ/mol) | SNAr Reactivity | Rationale |

| -F | 3.98 | ~544 | Highest | High electronegativity makes the ipso-carbon highly electrophilic, facilitating the rate-determining nucleophilic attack. libretexts.orgyoutube.com |

| -Cl | 3.16 | ~405 | Moderate | Less effective at activating the ring for nucleophilic attack compared to fluorine. |

| -Br | 2.96 | ~345 | Moderate | Similar reactivity to chloro-substituents. |

| -I | 2.66 | ~279 | Lowest | Poorest activator for the initial nucleophilic attack. |

In contrast to its deactivation towards nucleophiles, the aniline ring of the molecule is highly activated for Electrophilic Aromatic Substitution (EAS). This is due to the potent electron-donating N-benzylamino group, which is a strong activating, ortho-, para-directing substituent. minia.edu.eglibretexts.org The fluorine atom, while inductively withdrawing, also directs ortho- and para- through its resonance effect.

When considering the combined influence of the two substituents (-F at C2 and -NHR at C1), the N-benzylamino group is the dominant directing group due to its superior activating ability. libretexts.org Electrophilic attack will preferentially occur at the positions most activated by this group, which are the ortho (C2, C6) and para (C4) positions. Since the C2 position is blocked by fluorine and the C4 position is para to the primary directing group, the most likely sites for electrophilic attack are the C4 and C6 positions. However, steric hindrance from the adjacent N-benzylamino group may slightly disfavor substitution at C6. The fluorine at C2 will also direct an incoming electrophile to its para position (C5), but this effect is much weaker than the direction provided by the amino group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to yield predominantly C4 and C6 substituted products.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

| -NHR (N-benzylamino) | -I (Weak) | +R (Strong) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

Transformations Involving the Sulfur Moiety

The methylthio (-SCH3) group on the benzyl (B1604629) ring provides another reactive center within the molecule, primarily through reactions involving the sulfur atom.

The sulfur atom in the methylthio group is in a low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. thieme-connect.de This transformation can be achieved using a variety of oxidizing agents. Milder oxidants, such as sodium periodate (B1199274) (NaIO4) or one equivalent of hydrogen peroxide (H2O2), can selectively oxidize the sulfide (B99878) to the sulfoxide (a methylsulfinyl group).

Using stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), meta-chloroperoxybenzoic acid (mCPBA) with excess equivalents, or hydrogen peroxide under harsher conditions, will typically result in the full oxidation of the sulfide to the sulfone (a methylsulfonyl group). nih.gov These oxidation reactions significantly alter the electronic properties of the benzyl ring, as both the sulfoxide and sulfone groups are strongly electron-withdrawing.

| Reagent | Conditions | Typical Product |

| H2O2 (1 eq.) | Acetic Acid, rt | Sulfoxide |

| NaIO4 | H2O/Methanol (B129727), rt | Sulfoxide |

| mCPBA (1 eq.) | CH2Cl2, 0 °C to rt | Sulfoxide |

| mCPBA (>2 eq.) | CH2Cl2, rt | Sulfone |

| KMnO4 | Heat | Sulfone |

Once the methylthio group is oxidized to a methylsulfinyl group (sulfoxide), it can undergo the Pummerer rearrangement. wikipedia.orgsynarchive.com This reaction is a characteristic transformation of sulfoxides bearing an α-hydrogen. The classical Pummerer rearrangement is typically initiated by an activating agent, most commonly acetic anhydride (B1165640) (Ac2O). wikipedia.org

The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. wikipedia.org An acetate (B1210297) ion then acts as a base, removing a proton from the α-carbon (the methyl group) to generate a sulfur ylide. This ylide rapidly rearranges, leading to the formation of a key electrophilic intermediate known as a thionium (B1214772) ion. manchester.ac.uk Finally, the acetate nucleophile attacks the thionium ion, resulting in the formation of an α-acyloxy thioether. wikipedia.org In the context of this molecule, the Pummerer rearrangement would transform the 4-(methylsulfinyl)benzyl group into a 4-((acetoxymethyl)thio)benzyl group. This reaction provides a powerful method for functionalizing the carbon atom adjacent to the sulfur. nih.gov

Involvement in Ketene (B1206846) N,S-Acetal Chemistry and Heterocyclic Synthesis

While specific studies detailing the reaction of this compound with ketene N,S-acetals are not extensively documented, the inherent reactivity of its secondary amine function suggests a significant role in this area of chemical synthesis. Ketene N,S-acetals are versatile building blocks in organic chemistry, known for their utility in constructing a variety of heterocyclic systems. The secondary amine in this compound can act as a nucleophile, attacking the electrophilic carbon of the ketene N,S-acetal. This initial step would likely be followed by the elimination of a leaving group, typically a thiol, to form a new C-N bond.

The resulting intermediate could then undergo further intramolecular reactions, leading to the formation of various heterocyclic scaffolds. The substitution pattern of the aniline ring, with a fluorine atom at the ortho position and a methylthiobenzyl group on the nitrogen, would influence the regioselectivity and stereoselectivity of these cyclization reactions. The synthesis of N-benzylic heterocycles is a field of considerable interest, and this compound could serve as a precursor to novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Reactivity at the Secondary Amine Nitrogen

The secondary amine nitrogen in this compound is a key center of reactivity, influencing the molecule's basicity and its participation in further functionalization reactions.

Protonation and Basicity Studies

Table 1: Estimated Electronic Effects of Substituents on the Basicity of the Secondary Amine

| Substituent | Position | Electronic Effect | Predicted Impact on Basicity |

|---|---|---|---|

| Phenyl | Attached to Nitrogen | Electron-withdrawing (resonance) | Decrease |

| Fluoro | Ortho to Nitrogen | Electron-withdrawing (inductive) | Decrease |

| Benzyl | Attached to Nitrogen | Weakly electron-donating (inductive) | Increase |

Further Alkylation or Acylation Reactions

The secondary amine of this compound is susceptible to further alkylation and acylation reactions. These transformations would lead to the formation of tertiary amines and amides, respectively, thereby expanding the molecular diversity accessible from this starting material.

Alkylation: Reaction with alkyl halides or other alkylating agents would introduce a third substituent onto the nitrogen atom. The rate and success of such reactions would depend on the steric hindrance around the nitrogen and the electrophilicity of the alkylating agent.

Acylation: Acylation with acyl chlorides or anhydrides would readily form the corresponding amide. The acylation of anilines is a well-established transformation. The resulting N-acyl derivative could serve as a precursor for various intramolecular cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler type reactions, to generate fused heterocyclic systems. jk-sci.comwikipedia.orgwikipedia.orgnrochemistry.comebrary.net The electronic nature of the substituents on the aniline ring can influence the facility of these cyclizations. nrochemistry.com

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound provides opportunities for intramolecular cyclization and rearrangement reactions, leading to the formation of novel polycyclic compounds.

Intramolecular Cyclization: Following acylation of the secondary amine, intramolecular electrophilic aromatic substitution reactions can be envisioned. For instance, a Bischler-Napieralski-type reaction could lead to the formation of a dihydroisoquinoline derivative. jk-sci.comwikipedia.orgnrochemistry.com In this scenario, the acylated intermediate would cyclize onto the aniline ring. The position of cyclization would be directed by the electronic and steric effects of the fluorine substituent. Another possibility is the Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone followed by cyclization. wikipedia.orgebrary.net

Rearrangement Pathways: N-benzylanilines are known to undergo thermal rearrangement. researchgate.net Heating this compound could potentially lead to the migration of the 4-(methylthio)benzyl group from the nitrogen atom to the ortho or para positions of the aniline ring, forming aminodiphenylmethane (B1666581) derivatives. This rearrangement is thought to proceed through a homolytic cleavage of the N-benzyl bond to generate a radical pair, which then recombines at a different position on the aromatic ring. researchgate.net The presence of the fluorine atom at the ortho position might influence the regioselectivity of this rearrangement.

Table 2: Potential Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| Aminodiphenylmethane |

Based on a thorough search for scientific literature and spectral data, it was not possible to retrieve the specific experimental or theoretical spectroscopic information required to generate an article on "this compound" that adheres to the provided outline.

The search for Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy data—including Proton (¹H) and Carbon-13 (¹³C) NMR—for this exact compound did not yield any specific results. While information is available for structurally related compounds such as various fluoro-anilines, methylthio-anilines, and N-benzyl-anilines, the strict requirement to focus solely on "this compound" prevents the use of this data as a substitute.

Consequently, without the foundational experimental and theoretical data for the specified molecule, the generation of a scientifically accurate and detailed article covering the requested sections on vibrational and NMR spectroscopy is not feasible.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing the electronic environment of fluorine atoms within a molecule. For 2-Fluoro-N-(4-(methylthio)benzyl)aniline, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C2 position of the aniline (B41778) ring.

Expected ¹⁹F NMR Data:

Signal: A singlet (assuming no significant coupling to ortho protons, or if proton-decoupled).

Expected Chemical Shift (δ): Approximately -115 to -135 ppm (relative to CFCl₃), characteristic of fluorine ortho to an amino group in an aniline derivative.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through three bonds (³JHH).

Expected Correlations:

On the 2-fluoroaniline (B146934) ring, correlations would be observed between adjacent aromatic protons.

On the 4-(methylthio)benzyl ring, the two protons ortho to the CH₂ group would show a correlation with the two protons meta to the CH₂ group, appearing as an AA'BB' system.

A key correlation would be expected between the secondary amine proton (N-H) and the benzylic methylene (B1212753) protons (-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹JCH).

Expected Correlations:

The benzylic protons of the -CH₂- bridge would correlate to the benzylic carbon signal.

The methyl protons of the -SCH₃ group would show a strong correlation to the methyl carbon.

Each aromatic proton would correlate with its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²JCH and ³JCH), which is crucial for connecting different parts of the molecule.

Expected Key Correlations:

The benzylic (-CH₂-) protons would show correlations to the C1 carbon of the benzyl (B1604629) group and the carbon of the aniline ring attached to the nitrogen (C-N).

The benzylic protons would also correlate with the ortho carbons (C2/C6) of the benzyl ring.

The methyl (-SCH₃) protons would show a crucial correlation to the C4 carbon of the benzyl ring, confirming the position of the methylthio group.

The amine proton (N-H) would be expected to show correlations to the benzylic carbon and the C1 and C2 carbons of the aniline ring.

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | Adjacent aromatic protons on both rings; N-H proton with benzylic CH₂ protons. |

| HSQC | ¹H - ¹³C (1-bond) | Benzylic CH₂ protons to CH₂ carbon; SCH₃ protons to SCH₃ carbon; Aromatic C-H pairs. |

| HMBC | ¹H - ¹³C (2-3 bonds) | Benzylic CH₂ protons to carbons in both rings; SCH₃ protons to C4 of the benzyl ring. |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS measures the m/z value to a very high degree of accuracy (typically <5 ppm), which allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For this compound, the molecular formula is C₁₄H₁₄FNS.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ | C₁₄H₁₄FNS⁺˙ | 247.0831 |

| [M+H]⁺ | C₁₄H₁₅FNS⁺ | 248.0909 |

The observation of an ion with an m/z value matching one of these calculated masses within a few parts per million would serve as definitive confirmation of the compound's molecular formula.

Fragmentation Pathway Analysis and Structural Elucidation

Under electron ionization (EI), the molecular ion (M⁺˙) of this compound would undergo characteristic fragmentation. The analysis of these fragments helps to confirm the structure.

Benzylic Cleavage: The most prominent fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond alpha to the aniline ring. This would result in the formation of a highly stable 4-(methylthio)benzyl cation. This fragment may rearrange to a tropylium-like ion, which is often the base peak in the spectrum.

Fragment: [C₈H₉S]⁺

Expected m/z: 121

Formation of Fluoroaniline (B8554772) Radical Cation: The other part of the benzylic cleavage would be the 2-fluoroaniline radical.

Fragment: [C₆H₅FN]˙

Expected m/z: 110

Loss of Methyl Radical: A minor fragmentation pathway could involve the loss of a methyl radical from the molecular ion.

Fragment: [M - CH₃]⁺

Expected m/z: 232

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 247 | [C₁₄H₁₄FNS]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [C₈H₉S]⁺ | Benzylic cleavage (likely base peak) |

| 110 | [C₆H₅FN]˙ | Benzylic cleavage |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insight into its electronic transitions. Aniline and its derivatives typically exhibit two main absorption bands originating from π→π* transitions within the benzene (B151609) ring.

Primary Band (E-band): An intense absorption band expected below 220 nm.

Secondary Band (B-band): A less intense, fine-structured band occurring between 250-300 nm.

For this compound, the presence of multiple chromophores and auxochromes (the aniline -NH, fluoro, and methylthio groups) would be expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity (hyperchromic effect) of these bands compared to unsubstituted aniline. The extended conjugation across the N-benzyl system would further contribute to this shift. No significant fluorescence (emission) is expected unless specific structural rigidities are introduced.

X-ray Crystallography and Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. nih.govnih.govwikipedia.organton-paar.com This powerful technique yields a three-dimensional model of the molecule, offering precise data on:

Molecular Connectivity: Unambiguous confirmation of the atomic connections.

Conformation: The exact dihedral angles between the two aromatic rings and the geometry around the central nitrogen atom.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insight into electronic effects like resonance and steric strain.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., N-H···F or N-H···S), π-π stacking between aromatic rings, and van der Waals forces. This information is critical for understanding the material's bulk properties.

| Parameter | Description |

|---|---|

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three connected atoms. |

| Torsion Angles (°) | Defines the conformation of the molecule, e.g., the twist between the phenyl rings. |

| Intermolecular Contacts | Identifies hydrogen bonds, π-stacking, and other non-covalent interactions. |

Crystal Growth and Quality Assessment

Information regarding the specific methodologies employed for the cultivation of single crystals of this compound is not documented. There are no published reports detailing the solvent systems, temperature conditions, or techniques such as slow evaporation, vapor diffusion, or cooling crystallization that would have been used to obtain crystals suitable for X-ray diffraction analysis. Furthermore, any assessment of crystal quality, including optical microscopy or rocking curve analysis, is absent from the literature.

Unit Cell Parameters and Space Group Analysis

Without experimental single-crystal X-ray diffraction data, the fundamental crystallographic parameters of this compound remain undetermined. This includes the dimensions of the unit cell (a, b, c, α, β, γ), the crystal system, and the space group. This foundational information is crucial for any detailed structural elucidation.

Interactive Data Table: Unit Cell Parameters No data available for this compound.

Intermolecular Interactions and Supramolecular Network Analysis

A thorough analysis of the intermolecular forces and the resulting supramolecular architecture is contingent on having a solved crystal structure. Therefore, a discussion on the specific hydrogen bonds, π-π stacking, or other non-covalent interactions that govern the crystal packing of this compound cannot be conducted. Advanced computational studies, such as Hirshfeld surface analysis, which are used to quantify and visualize these intermolecular contacts, have not been published for this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Methodologies

A comprehensive theoretical study of 2-Fluoro-N-(4-(methylthio)benzyl)aniline would typically employ a variety of quantum chemical methods. DFT, with functionals like B3LYP, is often used for its balance of accuracy and computational cost in predicting molecular properties. Higher-level methods such as Møller-Plesset Perturbation Theory (MP2) or Time-Dependent DFT (TD-DFT) could provide more accurate electronic energies and spectroscopic properties, respectively. However, no such applications to this specific molecule have been reported.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is determined by the spatial arrangement of its atoms. Computational geometry optimization would reveal the most stable (lowest energy) conformation of the molecule. This analysis is foundational for understanding its physical and chemical properties.

The flexibility of the molecule is dictated by rotation around its single bonds, particularly the C-N and C-C bonds of the benzyl (B1604629) group. A detailed conformational analysis would involve calculating the energy changes associated with the rotation around these bonds (torsional angles) to determine the barriers to rotation. This information helps to understand the molecule's dynamic behavior and the accessibility of different conformations.

The potential energy surface (PES) provides a map of the energy of the molecule as a function of its geometry. By exploring the PES, researchers can identify various stable conformers (local minima) and the transition states that connect them. For this compound, this would reveal the landscape of its conformational possibilities.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule governs its reactivity and spectroscopic properties. Descriptors derived from its electronic structure can predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It can quantify the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation. This analysis would offer a deeper understanding of the electronic effects of the fluoro and methylthio substituents on the aniline (B41778) framework.

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MESP) mapping is a crucial computational tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. For this compound, the MESP map would reveal specific regions of positive and negative potential.

Negative Potential Regions (Nucleophilic Sites) : The most electron-rich areas, indicated by red or yellow on an MESP map, are prime targets for electrophilic attack. In this molecule, these regions are expected to be concentrated around the nitrogen atom of the secondary amine due to its lone pair of electrons, the sulfur atom of the methylthio group, and the fluorine atom due to its high electronegativity. The π-electron clouds of the two aromatic rings also contribute to regions of negative potential.

Positive Potential Regions (Electrophilic Sites) : Electron-deficient areas, shown in blue, are susceptible to nucleophilic attack. The hydrogen atom attached to the amine nitrogen (N-H) is expected to be a prominent site of positive potential, making it a potential hydrogen bond donor.

Global Reactivity Indices (e.g., Hardness, Electrophilicity)

Global reactivity indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of a molecule's stability and reactivity. nih.gov

Chemical Hardness (η) : This index measures the molecule's resistance to a change in its electron distribution. mdpi.com A higher value of hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2).

Electrophilicity Index (ω) : This parameter quantifies the ability of a species to accept electrons. researchgate.net A higher electrophilicity index suggests a better electrophile. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO)/2). Molecules with high electrophilicity are generally more reactive towards nucleophiles. nih.gov

For this compound, the presence of both electron-donating (amine, methylthio) and electron-withdrawing (fluoro) groups creates a complex electronic profile that influences these reactivity descriptors. Computational studies on similar aniline derivatives show that such substitutions directly modulate the HOMO-LUMO gap and, consequently, the global reactivity indices. mdpi.com

| Reactivity Index | Formula (Conceptual DFT) | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Propensity to accept electrons. |

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the structural characterization of the molecule.

Theoretical vibrational analysis, typically performed using DFT methods like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), can predict the infrared (IR) and Raman spectra. asianpubs.orgnih.govglobalresearchonline.net The calculated harmonic frequencies are often scaled by empirical factors to improve agreement with experimental data. asianpubs.orgnih.gov

For this compound, key vibrational modes can be assigned based on calculations for related structures like 2-(methylthio)aniline (B147308) and various fluoroanilines. asianpubs.orgnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching | 3400-3500 | Stretching of the secondary amine N-H bond. |

| Aromatic C-H Stretching | 3000-3100 | Stretching of C-H bonds on the benzene (B151609) rings. |

| Aliphatic C-H Stretching | 2850-2960 | Stretching of C-H bonds in the methyl and methylene (B1212753) groups. |

| C=C Aromatic Stretching | 1450-1600 | Stretching vibrations within the aromatic rings. |

| N-H Bending | 1500-1550 | Bending motion of the secondary amine N-H bond. |

| C-N Stretching | 1250-1350 | Stretching of the aryl-nitrogen and benzyl-nitrogen bonds. |

| C-F Stretching | 1200-1280 | Stretching of the carbon-fluorine bond on the aniline ring. |

| C-S Stretching | 600-700 | Stretching of the carbon-sulfur bond in the methylthio group. |

Note: The frequency ranges are approximate and based on computational studies of analogous compounds. asianpubs.orgnih.govresearchgate.net

While experimental NMR provides definitive structural information, theoretical calculations of NMR chemical shifts (¹H and ¹³C) are valuable for assigning signals and confirming structures. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculations on related aniline derivatives have shown that the chemical shifts are highly sensitive to the electronic environment created by substituents. researchgate.net For this compound, the electron-withdrawing fluorine atom would deshield nearby protons and carbons, shifting their signals downfield, while the electron-donating amine and methylthio groups would have a shielding (upfield) effect on other parts of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the two aromatic rings. The presence of the amine, methylthio, and fluoro substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. researchgate.net TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the oscillator strengths of these transitions, providing insight into the molecule's electronic structure. researchgate.net

Non-Covalent Interactions and Intermolecular Forces

The structure and properties of this compound in the condensed phase are governed by non-covalent interactions. Computational studies can help identify and quantify these forces.

Hydrogen Bonding : The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen, fluorine, and sulfur atoms can act as hydrogen bond acceptors. These interactions are critical in determining the crystal packing and solubility of the compound. nih.govresearchgate.net

π–π Stacking : The two aromatic rings can engage in π–π stacking interactions, where the electron-rich π system of one ring interacts with another. These interactions contribute significantly to the stability of the crystal lattice. nih.gov

C-H···π Interactions : Hydrogen atoms of the methyl and methylene groups can interact with the π-electron clouds of the aromatic rings.

Analysis using tools like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) can visualize and characterize these weak interactions, revealing their strength and nature. nih.gov

Hydrogen Bonding Interactions

Hydrogen bonding is a critical directional interaction that influences the structure and properties of chemical and biological systems. In this compound, the secondary amine group is the primary site for hydrogen bonding.

Hydrogen Bond Donor: The nitrogen-hydrogen (N-H) bond of the secondary amine can act as a hydrogen bond donor. The hydrogen atom carries a partial positive charge and can interact with electronegative atoms in neighboring molecules.

Hydrogen Bond Acceptors: Potential hydrogen bond acceptors in this molecule include the nitrogen atom of the amine group, the fluorine atom, and the sulfur atom of the methylthio group. The lone pairs of electrons on these atoms can accept a hydrogen bond from a suitable donor.

A comprehensive computational analysis would typically involve geometry optimization of molecular clusters to identify the most stable hydrogen-bonded dimers and larger aggregates. Key parameters such as bond lengths, bond angles, and interaction energies would be calculated to quantify the strength and nature of these interactions. Without specific research on this compound, a data table of these parameters cannot be generated.

π-π Stacking Interactions

The two aromatic rings in this compound—the fluorinated aniline ring and the methylthio-substituted benzyl ring—are capable of engaging in π-π stacking interactions. These non-covalent interactions are fundamental to the organization of aromatic molecules in the solid state and in biological receptors.

The geometry of π-π stacking can vary, with common arrangements including:

Sandwich: The aromatic rings are parallel and directly on top of one another.

Parallel-displaced: The rings are parallel but shifted relative to each other.

T-shaped (or edge-to-face): The edge of one aromatic ring points towards the face of another.

The electronic nature of the substituents on the aromatic rings significantly influences the strength and preferred geometry of these interactions. The electron-withdrawing fluorine atom on the aniline ring and the electron-donating methylthio group on the benzyl ring would create distinct electrostatic potential surfaces on the aromatic faces, which would in turn dictate the optimal stacking arrangement.

Theoretical studies would calculate the binding energies for different stacking configurations and determine the equilibrium distances between the centroids of the aromatic rings. This information is crucial for understanding the crystal packing of the compound and its potential interactions with other π-systems. As no specific studies are available, a data table of these geometric parameters remains hypothetical.

Derivatization and Analog Synthesis

Chemical Modifications of the Fluoro-Substituent

The fluorine atom on the aniline (B41778) ring is a key site for derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile displaces a leaving group on an aromatic ring. youtube.com While halogens are common leaving groups, the reactivity order in SNAr is often counterintuitive, with fluoride (B91410) being a better leaving group than other heavier halogens in many cases. youtube.comresearchgate.net This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates the initial rate-determining nucleophilic attack. youtube.comresearchgate.net

The success of SNAr reactions on fluoroarenes is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the fluorine atom, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.govyoutube.com In the case of 2-fluoroaniline (B146934) derivatives, the amino group is an electron-donating group, which generally disfavors classical SNAr. However, under specific conditions or with certain nucleophiles, substitution can still be achieved. For instance, polyfluoroarenes react with various nucleophiles like alcohols and amines to form the corresponding ether and aniline derivatives. nih.gov

Potential nucleophiles for the displacement of the fluorine atom in 2-Fluoro-N-(4-(methylthio)benzyl)aniline could include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides could potentially replace the fluorine to yield the corresponding methoxy (B1213986) or phenoxy derivatives.

N-Nucleophiles: Amines, both primary and secondary, could be employed to introduce a variety of amino substituents. The reaction of fluoro-aromatic compounds with amines is a known method for forming C-N bonds. nih.gov

S-Nucleophiles: Thiolates could be used to introduce new sulfur-containing functionalities.

The following table illustrates potential derivatives resulting from the modification of the fluoro-substituent:

| Nucleophile | Reagents | Potential Product |

| Methoxide | Sodium Methoxide (NaOMe) in a polar aprotic solvent (e.g., DMF, DMSO) | 2-Methoxy-N-(4-(methylthio)benzyl)aniline |

| Diethylamine | Diethylamine (Et₂NH) with a strong base | 2-(Diethylamino)-N-(4-(methylthio)benzyl)aniline |

| Thiophenoxide | Sodium Thiophenoxide (PhSNa) | 2-(Phenylthio)-N-(4-(methylthio)benzyl)aniline |

It is important to note that the electron-donating nature of the N-(4-(methylthio)benzyl)amino group might necessitate harsh reaction conditions or the use of specialized catalytic systems to achieve these transformations.

Functionalization of the Benzyl (B1604629) Moiety

The benzyl portion of the molecule offers two main sites for functionalization: the aromatic ring and the benzylic methylene (B1212753) bridge.

Electrophilic Aromatic Substitution on the Benzyl Ring:

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration. byjus.com The directing effect of the substituent already present on the ring (the -CH₂-N(Ar)H group) will influence the position of the incoming electrophile. Since this group is attached via a methylene spacer, its electronic effect on the benzyl ring is primarily inductive and weakly activating. Therefore, substitution would be expected to occur at the ortho and para positions.

Halogenation: Introduction of halogen atoms (e.g., bromine or chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst. libretexts.org

Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. libretexts.org The resulting nitro group can then be a handle for further functionalization, such as reduction to an amino group. chemistrysteps.com

Oxidation of the Benzylic Methylene Group:

The benzylic C-H bonds are susceptible to oxidation. Treatment with oxidizing agents like potassium permanganate (B83412) (KMnO₄) under appropriate conditions could potentially oxidize the methylene bridge to a carbonyl group, yielding the corresponding benzamide (B126) derivative.

The table below summarizes potential functionalizations of the benzyl moiety:

| Reaction Type | Reagents | Potential Product |

| Bromination | N-Bromosuccinimide (NBS), light or radical initiator | 2-Fluoro-N-(4-bromo-4-(methylthio)benzyl)aniline (mixture of isomers) |

| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-N-(4-(methylthio)-nitrobenzyl)aniline (mixture of isomers) |

| Oxidation | KMnO₄ | 2-Fluoro-N-(4-(methylthio)benzoyl)aniline |

Alterations to the Methylthio Group

The methylthio (-SCH₃) group is another site amenable to chemical modification, primarily through oxidation or desulfurization.

Oxidation:

The sulfur atom in the methylthio group can be readily oxidized to form a sulfoxide (B87167) or a sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Sulfoxide Formation: Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), are commonly used to convert sulfides to sulfoxides.

Sulfone Formation: Stronger oxidizing agents, like excess hydrogen peroxide or potassium permanganate, will typically oxidize the sulfide (B99878) directly to the sulfone.

These oxidized derivatives can have significantly different electronic and steric properties compared to the parent sulfide.

Desulfurization:

The methylthio group can be removed and replaced with a hydrogen atom through desulfurization reactions. A common method for this transformation is the use of Raney nickel. organic-chemistry.org Molybdenum hexacarbonyl has also been reported as a reagent for the desulfurization of aryl and benzyl thiols. researchgate.netorganic-chemistry.org This modification would yield the corresponding 4-methylbenzyl analog.

The following table provides examples of alterations to the methylthio group:

| Reaction Type | Reagents | Potential Product |

| Oxidation to Sulfoxide | NaIO₄ or 1 eq. H₂O₂ | 2-Fluoro-N-(4-(methylsulfinyl)benzyl)aniline |

| Oxidation to Sulfone | Excess H₂O₂ or KMnO₄ | 2-Fluoro-N-(4-(methylsulfonyl)benzyl)aniline |

| Desulfurization | Raney Nickel (Ra-Ni), H₂ | 2-Fluoro-N-(4-methylbenzyl)aniline |

Synthesis of Related N-Arylamine and Benzylamine (B48309) Analogs

A broad range of analogs of this compound can be prepared by varying the aniline and benzylamine precursors. Two powerful and widely used methods for the synthesis of such N-aryl and N-benzyl amines are reductive amination and Buchwald-Hartwig amination.

Reductive Amination:

Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. researchgate.netresearchgate.net To synthesize analogs of the target molecule, one could react a variety of substituted anilines with substituted benzaldehydes.

Varying the Aniline Moiety: By starting with different substituted anilines (e.g., chloroanilines, toluidines, methoxyanilines) and reacting them with 4-(methylthio)benzaldehyde (B43086), a range of analogs with modifications on the aniline ring can be produced.

Varying the Benzyl Moiety: Conversely, using 2-fluoroaniline and a variety of substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-(trifluoromethyl)benzaldehyde) will generate analogs with different substituents on the benzyl group.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. bohrium.comrsc.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or triflate and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction is exceptionally broad in scope and allows for the synthesis of a vast array of N-arylamine derivatives. acs.orgyoutube.com

Synthesis of N-Arylamine Analogs: To create analogs, one could couple a variety of substituted aryl halides (e.g., 2-chloroaniline, 2-bromo-4-methylaniline) with 4-(methylthio)benzylamine.

Synthesis of N-Benzylamine Analogs: Alternatively, 2-fluoroaniline could be coupled with a range of substituted benzyl halides.

The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of the Buchwald-Hartwig amination and needs to be optimized for specific substrates. wikipedia.orgyoutube.com

The table below showcases the versatility of these methods for analog synthesis:

| Synthetic Method | Precursors | Potential Analog |

| Reductive Amination | 2-Chloroaniline and 4-(methylthio)benzaldehyde | 2-Chloro-N-(4-(methylthio)benzyl)aniline |

| Reductive Amination | 2-Fluoroaniline and 4-methoxybenzaldehyde | 2-Fluoro-N-(4-methoxybenzyl)aniline |

| Buchwald-Hartwig Amination | 2-Fluoro-4-bromoaniline and 4-(methylthio)benzylamine | 4-Bromo-2-fluoro-N-(4-(methylthio)benzyl)aniline |

| Buchwald-Hartwig Amination | 2-Fluoroaniline and 4-(methylthio)benzyl bromide | This compound (synthesis of parent) |

Advanced Applications in Chemical Science

Utility as a Building Block in Organic Synthesis

Aniline (B41778) and its derivatives are fundamental building blocks in organic and medicinal chemistry, prized for their role in constructing a vast array of more complex molecules. beilstein-journals.org 2-Fluoro-N-(4-(methylthio)benzyl)aniline is a prime example of a versatile synthetic intermediate, owing to the multiple reactive sites integrated within its structure. ossila.comamericanelements.comnbinno.com

The core N-benzylaniline structure can be assembled from simpler precursors, such as 2-fluoroaniline (B146934) and 4-(methylthio)benzaldehyde (B43086), through processes like reductive amination. This modular synthesis underscores its role as a product of fundamental building blocks, which can then be used for more elaborate molecular construction. The presence of distinct functional groups—a secondary amine, a fluoro substituent, and a methylthio group—offers chemists multiple handles for sequential and selective chemical transformations.

Key Reactive Sites and Potential Transformations:

Secondary Amine: The nitrogen atom can undergo acylation, alkylation, or be incorporated into heterocyclic ring systems.

Aromatic Rings: Both the fluoroaniline (B8554772) and methylthiobenzyl rings are amenable to further functionalization, such as electrophilic aromatic substitution, allowing for the introduction of additional substituents to tune the molecule's properties.

Methylthio Group: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties and steric profile of the molecule.

This multifunctionality makes this compound a valuable precursor for creating complex molecular scaffolds for applications in drug discovery and materials science. google.com

Potential in Functional Materials Science

The unique combination of fluorine and sulfur within the N-benzylaniline framework makes this compound a promising candidate for the development of advanced functional materials.

Organic-Inorganic Hybrid Materials and Perovskite Precursors

Organic-inorganic hybrid perovskites have garnered immense attention, particularly for their application in high-efficiency solar cells. The stability and performance of these materials are critically dependent on the quality of the perovskite crystalline film. A key strategy for improving these properties is the use of organic molecules as surface passivating agents.

Fluorinated organic molecules, including aniline derivatives, have shown significant promise in this area. researchgate.net They can mitigate defects at the perovskite surface through specific molecular interactions:

The amino group can act as a Lewis base, coordinating with uncoordinated lead ions (Lewis acid sites) that are common defect sites on the perovskite surface.

The highly electronegative fluorine atom can form hydrogen bonds with the organic cations (e.g., methylammonium (B1206745) or formamidinium) within the perovskite lattice. bohrium.com

These interactions can help to reduce non-radiative recombination of charge carriers and inhibit ion migration, thereby enhancing the power conversion efficiency and operational stability of perovskite solar cells. acs.org The structure of this compound, which contains both the necessary amine and fluorine moieties, makes it a strong candidate for investigation as a passivating agent in perovskite-based optoelectronic devices.

Liquid Crystal Applications

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in display technologies. greyhoundchrom.com The performance of liquid crystal devices relies on the specific molecular structure of the organic compounds used, which typically possess a rigid, rod-like shape (calamitic) and specific electronic properties.

The substituents on the aromatic rings play a crucial role in determining the mesomorphic behavior:

The fluoro and methylthio groups introduce polarity and can influence intermolecular forces, which are critical for the formation and stability of different liquid crystal phases (e.g., nematic, smectic). rdd.edu.iqresearchgate.net

These polar groups also affect the dielectric anisotropy and refractive index of the material, key parameters for electro-optical applications. mdpi.com

Therefore, this compound and its derivatives represent a promising scaffold for the design and synthesis of new liquid crystal materials.

Role in the Development of Novel Synthetic Reagents and Methodologies

Beyond its use as a structural building block, this compound can serve as a valuable tool for the development and validation of new chemical reactions. rsc.orgbohrium.comchemrxiv.org The synthesis of anilines is a cornerstone of organic chemistry, and new methods are continually sought to create diverse substitution patterns. beilstein-journals.orgbeilstein-journals.org

As a multi-functionalized substrate, this compound allows researchers to test the selectivity and efficiency of novel synthetic methodologies. For example, a new catalytic system designed for C-H bond activation could be tested on this molecule to see which of the several aromatic C-H bonds it functionalizes preferentially. Similarly, new oxidation or fluorination reagents could be evaluated for their chemoselectivity, assessing their ability to react with one functional group (e.g., the thioether) without affecting the others (the amine or the existing fluoro group).

Furthermore, the nitrogen and sulfur atoms in the molecule possess lone pairs of electrons, giving them the potential to act as bidentate or monodentate ligands for transition metal catalysts. nih.gov The exploration of its coordination chemistry could lead to the development of novel catalysts for a range of organic transformations.

Q & A

Basic: What are the standard synthetic routes for 2-Fluoro-N-(4-(methylthio)benzyl)aniline?

Methodological Answer:

A common approach involves diazotization of 4-(methylthio)aniline, followed by coupling with a fluorinated benzyl derivative. Evidence suggests that diazotization of 4-(methylthio)aniline in acidic conditions generates reactive intermediates (e.g., diazonium salts), which can undergo nucleophilic substitution with fluorinated aromatic systems . For example, intermediates like 4-(methylthio)benzaldehyde or benzoyl chloride (cited in related syntheses) may serve as precursors for introducing the fluorobenzyl group . Key steps include:

- Diazotization: Use NaNO₂/HCl at 0–5°C to generate the diazonium salt.

- Coupling: React with 2-fluoro-benzyl halides under basic conditions.

- Purification: Isolate via column chromatography (silica gel, hexane/ethyl acetate).

Advanced: How can spectroscopic discrepancies in structural confirmation be resolved?

Methodological Answer:

Conflicting spectral data (e.g., NMR shifts or crystallographic parameters) require cross-validation using multiple techniques:

- X-ray Crystallography: As demonstrated for structurally similar compounds (e.g., 2-(4-fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine), single-crystal X-ray analysis provides unambiguous bond lengths and angles, resolving ambiguities in planar orientation .

- 13C/1H NMR: Compare chemical shifts with functionalized analogs. For instance, 4-(methylthio)aniline derivatives exhibit characteristic methylthio (~14.8 ppm in 13C NMR) and aromatic carbon shifts (127–145 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula, distinguishing regioisomers.

Advanced: What experimental designs mitigate byproduct formation during synthesis?

Methodological Answer:

Byproducts like 4-(methylthio)bromobenzene (observed in diazotization reactions) arise from competing pathways. Mitigation strategies include:

- Temperature Control: Maintain strict低温 (0–5°C) during diazotization to suppress side reactions .

- Scavenging Agents: Introduce urea or sulfamic acid to quench excess nitrous acid (HNO₂), reducing nitrogen oxide byproducts .

- Real-Time Monitoring: Use HPLC or GC-MS (as in ’s Fast GC methods) to track reaction progress and optimize stoichiometry .

Basic: What are critical storage and handling protocols for this compound?

Methodological Answer:

- Storage: Aniline derivatives are prone to oxidation; store under inert gas (N₂/Ar) at –20°C in amber glass vials. Similar compounds (e.g., 4-fluoro-2-methylaniline) are classified as hazardous (flammable, toxic) and require ventilation .

- Handling: Use gloves and fume hoods to avoid exposure to aromatic amines, which may have mutagenic properties .

Advanced: How does the methylthio substituent influence electronic properties in material science applications?

Methodological Answer:

The methylthio (–SMe) group acts as an electron donor, altering charge transport in functionalized materials. For example:

- Graphene Quantum Dots (GQDs): Functionalization with 4-(methylthio)aniline enhances photoluminescence by introducing sulfur-based defects, as shown in XPS and 13C NMR studies .

- Catalytic Activity: In sulfoxidation systems, the –SMe group stabilizes transition states, improving catalytic turnover (see ’s HNO₂ generation mechanism) .

Advanced: How can computational modeling predict reactivity or regioselectivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. For example, fluorination at the ortho position (2-fluoro) may increase electron withdrawal, directing coupling reactions.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF stabilize intermediates).

- Validation: Cross-check with crystallographic data (e.g., bond angles from ) .

Basic: What are common functionalization strategies for modifying the aniline moiety?

Methodological Answer:

- Acylation: React with acid chlorides (e.g., 3-fluoro-4-methylbenzoyl chloride) to form amides, enhancing solubility .

- Alkylation: Use benzyl halides to introduce substituents (e.g., 4-methoxy-N-(1-phenylethyl)aniline derivatives) .

- Oxidation: Convert methylthio (–SMe) to sulfone (–SO₂Me) using H₂O₂/CH₃COOH for polarity modulation .

Advanced: How to address contradictions in reported catalytic efficiencies?

Methodological Answer:

Discrepancies in catalytic data (e.g., HNO₂ yield in sulfoxidation) may stem from:

- Reaction Scale: Lab-scale vs. microfluidic systems ( suggests scaling affects mixing efficiency).

- Analytical Calibration: Standardize nitrite quantification via Griess assay or ion chromatography .

- Parameter Optimization: Systematically vary pH, temperature, and catalyst loading using Design of Experiments (DoE) frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.